molecular formula C7H13NO4 B2838327 methyl2,2-dimethyl-4-nitrobutanoate CAS No. 2413896-20-3

methyl2,2-dimethyl-4-nitrobutanoate

Cat. No.: B2838327
CAS No.: 2413896-20-3
M. Wt: 175.184
InChI Key: ILCKRJWYDVZISB-UHFFFAOYSA-N
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Description

methyl2,2-dimethyl-4-nitrobutanoate is an organic compound with the molecular formula C7H13NO4. It is a nitroalkane derivative, characterized by the presence of a nitro group (-NO2) attached to a butanoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl2,2-dimethyl-4-nitrobutanoate can be synthesized through a Michael addition reaction. This involves the addition of nitroalkanes to α,β-unsaturated carbonyl compounds under basic conditions. For instance, the reaction of methyl methacrylate with nitroethane in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation can yield methyl 2,2-dimethyl-4-nitrobutanoate .

Industrial Production Methods

Industrial production methods for methyl 2,2-dimethyl-4-nitrobutanoate typically involve large-scale Michael addition reactions. The use of microwave irradiation in these reactions can significantly reduce reaction times and improve yields, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

methyl2,2-dimethyl-4-nitrobutanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Methyl 2,2-dimethyl-4-aminobutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Methyl 2,2-dimethyl-4-carboxybutanoate.

Scientific Research Applications

methyl2,2-dimethyl-4-nitrobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-4-nitrobutanoate involves its reactivity due to the presence of the nitro group. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including reductions and substitutions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-4-nitrobutanoate
  • Dimethyl 2,6-dimethyl-4-nitroheptanedioate

Uniqueness

methyl2,2-dimethyl-4-nitrobutanoate is unique due to its specific structural configuration, which imparts distinct reactivity patterns compared to other nitroalkane derivatives. Its steric hindrance and electronic properties make it a valuable compound for specific synthetic applications .

Properties

IUPAC Name

methyl 2,2-dimethyl-4-nitrobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-7(2,6(9)12-3)4-5-8(10)11/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCKRJWYDVZISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413896-20-3
Record name methyl 2,2-dimethyl-4-nitrobutanoate
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